4-Oxoretinal

Descripción general

Descripción

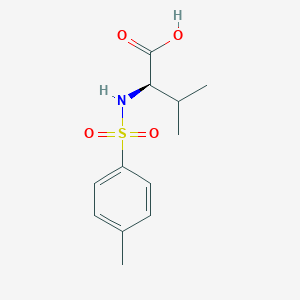

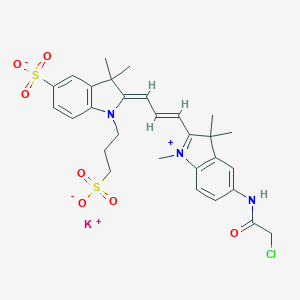

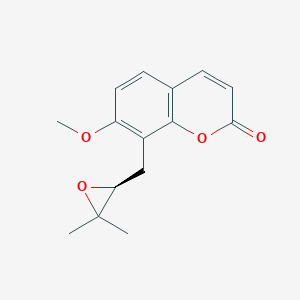

4-Oxoretinal is a predominant retinoid during morphogenesis in mouse skin in vivo . It is a derivative of retinol (vitamin A) that is involved in vision, embryogenesis, differentiation, reproduction, and control of cell proliferation . Topical 4-oxoretinal promotes significant epidermal hyperplasia and metaplasia in mouse tail .

Molecular Structure Analysis

The molecular formula of 4-Oxoretinal is C20H26O2 . It has an average mass of 298.419 Da and a monoisotopic mass of 298.193268 Da .Chemical Reactions Analysis

4-Oxoretinal and 4-oxoretinol are not converted into retinoic acid . They exert a moderate direct retinoid-like activity in vivo .Aplicaciones Científicas De Investigación

Antitumor Activity and Oxidation Processes : 4-Oxoretinal is utilized in studying the antitumor activity of retinoids, bacteriorhodopsin analogues, and the reactivity of retinal derivatives in oxidation processes by molecular oxygen (Mironova et al., 2002).

Enhancing Gap Junctional Communication : It enhances gap junctional communication and increases the expression of connexin43 mRNA in murine fibroblasts (Hanusch et al., 1995).

Role in Embryogenesis : In Xenopus eggs and early embryos, 4-Oxoretinaldehyde is a major bioactive retinoid that binds to and transactivates retinoic acid receptors, suggesting a critical regulatory role during embryogenesis (Blumberg et al., 1996).

Effects on Epidermal Hyperplasia and Metaplasia : When applied topically, 4-oxoretinal and 4-oxoretinol promote epidermal hyperplasia and metaplasia in mouse tail, demonstrating moderate direct retinoid-like activity in vivo (Sorg et al., 2008).

Cell Differentiation and Signaling : 4-oxo-ROL, present in differentiated F9 cells, is a natural, biologically active retinoid and may be a novel signaling molecule and regulator of cell differentiation (Achkar et al., 1996).

G2-M Cell Cycle Arrest and Apoptosis : 4-oxo-4-HPR induces significant G2-M cell cycle arrest and apoptosis in both fenretinide-sensitive and -resistant cell lines, and synergizes with 4-HPR (Villani et al., 2006).

Clarifying Visual Transduction : The photoactive 11cis-3-diazo-4-oxoretinal analog is important for clarifying the visual transduction process (Borhan et al., 1997).

Antimitotic Activity : 4-Oxo-4-HPR exhibits antimitotic effects through inhibition of tubulin polymerization, a novel molecular mechanism for a retinoid (Appierto et al., 2009).

Protection Against Oxidative Stress : 4-AC stabilizes NRF2 and upregulates NQO1 and HO-1 genes in RPE cells, blocking cellular ROS increase and protecting from oxidative stress-induced necrosis (Hanus et al., 2015).

Retinal Oxygenation and Metabolism : Studies involving retinal oxygenation and metabolism, including mathematical models to simulate retinal metabolism, are relevant to 4-Oxoretinal research (Linsenmeier & Zhang, 2017).

Anticancer Activity Mechanisms : 4-oxo-4-HPR's anticancer activity stems from at least two independent mechanisms, making it more potent and effective in 4-HPR-resistant cell lines (Tiberio et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

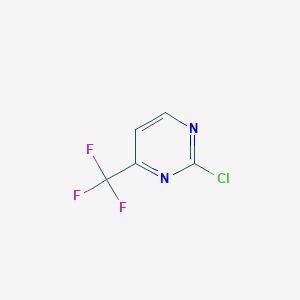

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLILDISEFZJECC-RMWYGNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318044 | |

| Record name | 4-Oxoretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxoretinal | |

CAS RN |

33532-44-4 | |

| Record name | 4-Oxoretinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33532-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)

![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)